![molecular formula C6H5N3O2 B1472266 1-(cyanomethyl)-1H-imidazole-4-carboxylic acid CAS No. 1506856-82-1](/img/structure/B1472266.png)
1-(cyanomethyl)-1H-imidazole-4-carboxylic acid
Overview
Description
The compound “1-(cyanomethyl)-1H-imidazole-4-carboxylic acid” is a derivative of imidazole, which is a heterocyclic compound . The cyanomethyl group (N≡CCH2–) is a type of nitrile group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, cyanomethyl salts of pyridine and analogous isoquinolines have been used in the synthesis of various heterocyclic compounds .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in the Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Corey–Chaykovsky Cyclopropanation
The compound could be used in Corey–Chaykovsky cyclopropanation reactions . This method provides a rapid route to access densely functionalized cyclopropyl nitriles. Cyclopropanes are a fascinating class of small molecules and possess unique properties that are reasoned by the conformational rigidity and distinctive spatial arrangement of substituents in this smallest-possible carbocycle .
Synthesis of Bioactive Organic Compounds
Imidazolium ionic liquid: , which can be derived from 1-(cyanomethyl)-1H-imidazole-4-carboxylic acid, has been explored as a recyclable and reusable reaction medium . It not only acts as a reaction medium but also enhances the rate of reaction. This compound is used in different reactions for the synthesis of bioactive organic compounds .
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For example, in the case of Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Safety and Hazards
properties
IUPAC Name |
1-(cyanomethyl)imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c7-1-2-9-3-5(6(10)11)8-4-9/h3-4H,2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVIGIBYSNEYCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyanomethyl)-1H-imidazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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